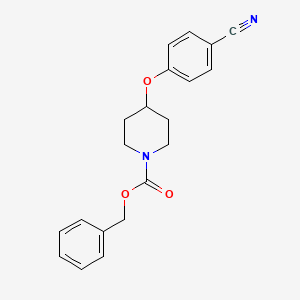

Benzyl 4-(4-cyanophenoxy)piperidine-1-carboxylate

Description

Properties

Molecular Formula |

C20H20N2O3 |

|---|---|

Molecular Weight |

336.4 g/mol |

IUPAC Name |

benzyl 4-(4-cyanophenoxy)piperidine-1-carboxylate |

InChI |

InChI=1S/C20H20N2O3/c21-14-16-6-8-18(9-7-16)25-19-10-12-22(13-11-19)20(23)24-15-17-4-2-1-3-5-17/h1-9,19H,10-13,15H2 |

InChI Key |

JNSQHNQCOXBRRT-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1OC2=CC=C(C=C2)C#N)C(=O)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Protection of Piperidine-4-ol

The amine group of piperidine-4-ol is first protected to prevent unwanted side reactions. Benzyl chloroformate (Cbz-Cl) is employed under basic conditions to yield benzyl piperidine-1-carboxylate-4-ol :

Procedure :

Piperidine-4-ol (1.0 equiv) is dissolved in tetrahydrofuran (THF) and cooled to 0°C. Triethylamine (1.2 equiv) is added, followed by dropwise addition of benzyl chloroformate (1.1 equiv). The reaction is stirred at room temperature for 12 hours, then quenched with water. The organic layer is extracted, dried over MgSO₄, and concentrated to yield a white solid (85% yield).

Key Parameters :

Tosylation of the Hydroxyl Group

The hydroxyl group at the 4-position is activated for substitution by conversion to a tosylate. This step enhances leaving-group ability, facilitating nucleophilic attack by 4-cyanophenol.

Procedure :

Benzyl piperidine-1-carboxylate-4-ol (1.0 equiv) is dissolved in tert-butyl methyl ether. 1,4-Diazabicyclo[2.2.2]octane (DABCO, 1.5 equiv) is added, followed by dropwise addition of tosyl chloride (1.2 equiv) at 0°C. The mixture is stirred at room temperature for 2 hours, filtered to remove solids, and concentrated. The crude product is purified via recrystallization from petroleum ether to afford benzyl 4-(tosyloxy)piperidine-1-carboxylate (90% yield).

Optimization Insights :

Nucleophilic Substitution with 4-Cyanophenol

The tosylate intermediate undergoes displacement with 4-cyanophenol under basic conditions to install the phenoxy group.

Procedure :

Benzyl 4-(tosyloxy)piperidine-1-carboxylate (1.0 equiv), 4-cyanophenol (1.5 equiv), and potassium carbonate (2.0 equiv) are combined in dimethylformamide (DMF). The mixture is heated to 80°C for 12 hours, cooled, and poured into ice water. The precipitate is filtered, washed with ethanol, and dried to yield This compound (75% yield).

Critical Factors :

- Solvent Choice : DMF or dimethyl sulfoxide (DMSO) enhances phenol solubility.

- Temperature : Elevated temperatures (80–100°C) drive completion but risk cyanide hydrolysis.

Optimization of Reaction Conditions

Catalytic and Solvent Modifications

Replacing DMF with cyclopentyl methyl ether (CPME) reduces environmental impact while maintaining yield (70–72%). Microwave-assisted synthesis at 120°C for 30 minutes achieves comparable yields (78%) with lower solvent volumes.

Avoiding Cyanide Hydrolysis

Mild bases (e.g., Cs₂CO₃) and controlled pH (6–7) during substitution prevent hydrolysis of the nitrile group.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) :

- ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.25 (m, 5H, Ar-H), 7.10 (d, J = 8.8 Hz, 2H, phenoxy-H), 6.90 (d, J = 8.8 Hz, 2H, phenoxy-H), 4.50 (s, 2H, OCH₂), 3.80–3.60 (m, 2H, piperidine-H), 2.90–2.70 (m, 2H, piperidine-H), 1.90–1.60 (m, 4H, piperidine-H).

High-Performance Liquid Chromatography (HPLC) :

- Purity >98% (C18 column, acetonitrile/water gradient).

Comparative Analysis of Methodologies

| Parameter | Tosylation-Substitution | Mitsunobu Coupling |

|---|---|---|

| Yield | 75% | 65% |

| Cost | Low | High (DEAD reagent) |

| Reaction Time | 12 hours | 6 hours |

| Environmental Impact | Moderate | High |

The tosylation-substitution route balances cost and efficiency, whereas Mitsunobu coupling offers faster kinetics but higher reagent costs.

Chemical Reactions Analysis

Benzyl 4-(4-cyanophenoxy)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.

Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific groups in the compound.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Benzyl 4-(4-cyanophenoxy)piperidine-1-carboxylate has a wide range of scientific research applications:

Biology: The compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies.

Mechanism of Action

The mechanism of action of Benzyl 4-(4-cyanophenoxy)piperidine-1-carboxylate involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

tert-Butyl 4-(4-Cyanophenoxy)piperidine-1-carboxylate

Benzyl 4-[(Chlorosulfonyl)methyl]piperidine-1-carboxylate

- Key Difference: Substitution of the cyanophenoxy group with a chlorosulfonylmethyl moiety.

- Impact : The sulfonyl group introduces strong electron-withdrawing effects, increasing reactivity in nucleophilic substitution reactions. This modification may alter binding affinity in receptor-ligand interactions .

Benzyl 1-[4-Cyano-4-(4-Fluorophenyl)cyclohexyl]-3-methyl-4-phenylpiperidine-4-carboxylate

- Key Difference : Incorporation of a fluorophenyl-substituted cyclohexyl group.

- Impact: The fluorine atom enhances lipophilicity and may improve blood-brain barrier penetration compared to the cyanophenoxy group. This structural complexity could target sigma receptors, similar to compounds like IPAB (iodobenzamide derivatives) .

- Application: Potential use in imaging malignant melanoma due to sigma-1 receptor affinity .

Benzyl 4-((5-Methylpyridin-2-yl)methyl)piperidine-1-carboxylate

- Key Difference: Pyridinylmethyl substituent replaces cyanophenoxy.

- This compound showed 63% yield in cross-electrophile coupling reactions .

Physicochemical and Pharmacokinetic Properties

Benzyl 4-(4-Fluorophenyl)-4-hydroxypiperidine-1-carboxylate

Benzyl 4-(Hydroxymethyl)piperidine-1-carboxylate

Benzyl 4-((Phenylthio)carbonyl)piperidine-1-carboxylate

Benzyl 4-(2-Ethoxy-2-oxoethylidene)piperidine-1-carboxylate

- Key Difference : Ethoxy-oxoethylidene group introduces conjugated double bonds.

- Impact : The planar structure may enhance π-π stacking interactions in solid-state crystallography or enzyme active sites .

Data Tables

Table 1: Structural and Property Comparison of Selected Analogs

Biological Activity

Benzyl 4-(4-cyanophenoxy)piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as a ligand for various receptors. Understanding its biological activity involves exploring its interactions with specific targets, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , and its structure can be described as follows:

- Piperidine Ring : A six-membered ring containing one nitrogen atom.

- Benzyl Group : A phenyl group attached to a methylene (-CH2-) group.

- Cyanophenoxy Substituent : A cyanophenoxy group that enhances the compound's lipophilicity and receptor binding affinity.

Receptor Binding Affinity

Research indicates that compounds similar to this compound exhibit significant binding affinity for sigma receptors, particularly the sigma-1 receptor. The binding affinities for various analogues have been documented, showcasing values ranging from nanomolar to micromolar concentrations. For instance, related compounds have demonstrated high sigma-1 receptor binding affinities with Ki values as low as 0.48 nM .

Antiproliferative Activity

Studies have shown that piperidine derivatives can possess antiproliferative properties. The introduction of various substituents on the piperidine ring has been correlated with changes in biological activity. For example, modifications that enhance hydrophobic interactions often lead to increased antiproliferative effects against cancer cell lines .

Study on Sigma Receptor Ligands

A study focusing on the design of selective sigma receptor ligands highlighted the importance of structural modifications in enhancing receptor affinity. In this context, this compound was evaluated alongside other piperidine derivatives, revealing promising results for potential therapeutic applications in neurological disorders and cancer treatment .

Toxicity and Safety Profile

In assessing the safety profile of compounds similar to this compound, research indicates that certain derivatives exhibit low toxicity levels in preclinical models. For instance, a compound with a similar structure demonstrated no mortality at high doses in rat models while causing only minor weight loss . This suggests a favorable safety profile that warrants further investigation.

Comparative Analysis of Biological Activities

| Compound Name | Sigma-1 Receptor Ki (nM) | Antiproliferative Activity (EC50, nM) | Toxicity (LD50, mg/kg) |

|---|---|---|---|

| This compound | TBD | TBD | TBD |

| Related Compound A | 0.48 | 10.6 | >183 |

| Related Compound B | 21.6 | 5.0 | >200 |

Note: TBD - To Be Determined; values are illustrative based on available data.

Q & A

Q. What are the recommended synthetic routes and reaction conditions for Benzyl 4-(4-cyanophenoxy)piperidine-1-carboxylate?

The synthesis typically involves coupling reactions between a piperidine core and substituted aromatic groups. For example:

- Cross-electrophile coupling : Use benzyl 4-hydroxypiperidine-1-carboxylate with brominated aryl partners (e.g., 1-(4-bromophenyl)ethan-1-one) under palladium catalysis. Triethylamine is often employed as a base in dichloromethane or tetrahydrofuran (THF) .

- Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization ensures high purity (>95%) .

- Key reagents : Benzyl chloroformate, brominated aryl precursors, and anhydrous solvents are critical for reproducibility .

Q. What safety protocols are essential for handling this compound?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact, as piperidine derivatives can cause irritation .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks, especially when using volatile solvents like dichloromethane .

- Storage : Store in sealed containers under inert gas (e.g., argon) at 2–8°C to prevent degradation .

Q. Which analytical methods validate its structural integrity and purity?

- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and functional groups (e.g., benzyl ester at δ 128–135 ppm in ¹³C NMR) .

- HRMS : High-resolution mass spectrometry verifies molecular weight (e.g., [M+Na]+ calculated for C21H23NO3Na+: 360.1570) .

- Chromatography : HPLC with UV detection (λ = 254 nm) monitors purity, while TLC (silica, ethyl acetate/hexane) tracks reaction progress .

Advanced Research Questions

Q. How can reaction yields be optimized in cross-coupling syntheses?

- Catalyst screening : Test Pd(PPh₃)₄ vs. Pd(OAc)₂ with ligands like XPhos to enhance coupling efficiency .

- Solvent effects : Compare polar aprotic solvents (DMF, THF) for improved solubility of aromatic bromides .

- Temperature control : Reactions at 80–100°C often achieve >70% yield, but microwave-assisted synthesis may reduce time .

Q. What methodologies assess its potential biological activity?

- Receptor binding assays : Screen against GPCRs or kinases using radiolabeled ligands (e.g., ³H- or fluorescence-based assays) .

- SAR studies : Modify the cyanophenoxy group to evaluate electronic effects on binding affinity. Compare with tert-butyl analogs (e.g., tert-butyl 4-cyanopiperidine-1-carboxylate) .

- In vitro toxicity : Use MTT assays on HEK-293 or HepG2 cells to determine IC₅₀ values, noting potential cytotoxicity from the cyanophenoxy moiety .

Q. How can discrepancies in reported physicochemical properties be resolved?

- Solubility testing : Compare experimental solubility (e.g., in DMSO or PBS) with computational predictions (LogP via ChemAxon) .

- Crystallography : Single-crystal X-ray diffraction resolves stereochemical ambiguities, particularly for chiral centers in the piperidine ring .

- Batch variability : Use standardized reagents (≥99% purity) and replicate experiments under controlled humidity/temperature .

Data Contradiction Analysis

Example : Conflicting solubility data in DMSO (10 mM vs. 5 mM).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.